Cas no 38840-05-0 (2,3'-Bipyridine, 4-methyl-)

2,3'-Bipyridine, 4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2,3'-Bipyridine, 4-methyl-
- 4-methyl-2-(pyridin-3-yl)pyridine
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- Inchi: 1S/C11H10N2/c1-9-4-6-13-11(7-9)10-3-2-5-12-8-10/h2-8H,1H3
- InChI Key: PSHHSLSNFBPXAN-UHFFFAOYSA-N
- SMILES: CC1C=C(C2C=NC=CC=2)N=CC=1
Computed Properties
- Exact Mass: 170.0845
Experimental Properties
- Density: 1.081±0.06 g/cm3(Predicted)
- Boiling Point: 165-175 °C(Press: 1 Torr)
- PSA: 25.78
- pka: 3.96±0.12(Predicted)
2,3'-Bipyridine, 4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001249-250mg |
4-Methyl-2-(pyridin-3-yl)pyridine |
38840-05-0 | 95% | 250mg |
$255.00 | 2023-09-02 | |
Alichem | A029001249-1g |
4-Methyl-2-(pyridin-3-yl)pyridine |
38840-05-0 | 95% | 1g |
$600.00 | 2023-09-02 | |
Alichem | A029001249-100mg |
4-Methyl-2-(pyridin-3-yl)pyridine |
38840-05-0 | 95% | 100mg |
$175.00 | 2023-09-02 |
2,3'-Bipyridine, 4-methyl- Related Literature
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K. S. Bejoymohandas,Arunandan Kumar,S. Varughese,E. Varathan,V. Subramanian,M. L. P. Reddy J. Mater. Chem. C 2015 3 7405
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Jieun Lee,Hankook Oh,Jinho Kim,Ki-Min Park,Kyoung Soo Yook,Jun Yeob Lee,Youngjin Kang J. Mater. Chem. C 2014 2 6040
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Adam F. Henwood,Amlan K. Pal,David B. Cordes,Alexandra M. Z. Slawin,Thomas W. Rees,Cristina Momblona,Azin Babaei,Antonio Pertegás,Enrique Ortí,Henk J. Bolink,Etienne Baranoff,Eli Zysman-Colman J. Mater. Chem. C 2017 5 9638
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Xuming Zhuang,Xinze Liu,Shuonan Chen,Hao Zhang,Yu Liu,Yue Wang J. Mater. Chem. C 2020 8 5355
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Sloane Evariste,Martina Sandroni,Thomas W. Rees,Cristina Roldán-Carmona,Lidon Gil-Escrig,Henk J. Bolink,Etienne Baranoff,Eli Zysman-Colman J. Mater. Chem. C 2014 2 5793
Additional information on 2,3'-Bipyridine, 4-methyl-
4-Methyl-2,3'-Bipyridine: A Comprehensive Overview
4-Methyl-2,3'-bipyridine (CAS No. 38840-05-0) is a heterocyclic organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as 4-methylbipyridine, belongs to the family of bipyridines, which are widely studied for their unique electronic properties and versatile reactivity. The molecule consists of two pyridine rings connected by a single bond at the 2 and 3' positions, with a methyl group attached to the fourth position of one of the pyridine rings. This structural arrangement imparts distinctive chemical and physical properties to 4-methyl-2,3'-bipyridine, making it a valuable compound in numerous research and commercial contexts.
One of the most notable applications of 4-methyl-2,3'-bipyridine is in the field of coordination chemistry. The compound acts as a ligand, coordinating with metal ions to form stable complexes. Recent studies have highlighted its ability to form complexes with transition metals such as copper, iron, and cobalt. These metal-ligand complexes have been explored for their potential in catalytic processes, including hydrogenation reactions and oxidation reactions. For instance, researchers have demonstrated that copper(II) complexes of 4-methyl-2,3'-bipyridine exhibit high catalytic activity in the oxidation of alcohols to ketones under mild conditions. This finding underscores the compound's utility in green chemistry and sustainable chemical synthesis.
In addition to its role as a ligand, 4-methyl-2,3'-bipyridine has been investigated for its electronic properties in materials science. The molecule's conjugated π-system allows for efficient electron delocalization, making it a promising candidate for applications in organic electronics. Recent research has focused on incorporating 4-methyl-2,3'-bipyridine into light-emitting diodes (LEDs) and photovoltaic devices. For example, studies have shown that thin films of this compound exhibit strong fluorescence under UV irradiation, suggesting its potential as a phosphor material in LED applications. Furthermore, its ability to act as an electron transport layer in solar cells has been explored, with promising results indicating improved charge separation efficiency.
The synthesis of 4-methyl-2,3'-bipyridine has also been a topic of interest among chemists. Traditional methods involve multi-step procedures that often require harsh reaction conditions and expensive reagents. However, recent advancements have led to the development of more efficient and environmentally friendly synthesis routes. For instance, researchers have reported a one-pot synthesis method using microwave-assisted heating, which significantly reduces reaction time while maintaining high yields. This approach not only enhances the scalability of the synthesis process but also aligns with current trends toward sustainable chemical manufacturing.
Beyond its technical applications, 4-methyl-2,3'-bipyridine has also found relevance in biological systems. Studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. However, further research is needed to fully understand its mechanism of action and toxicity profile before it can be considered for clinical use. Additionally, the compound has been explored as a DNA intercalating agent due to its planar structure and ability to bind nucleic acids.
From an environmental perspective, understanding the fate and behavior of 4-methyl-2,3'-bipyridine in natural systems is crucial for assessing its potential impact on ecosystems. Recent environmental studies have focused on determining the degradation pathways of this compound under various conditions such as UV light exposure and microbial activity. Results indicate that 4-methyl-2,3'-bipyridine undergoes rapid photodegradation in aqueous environments under UV irradiation; however, further investigation is required to evaluate its long-term persistence in soil and sediment.
In summary,4-Methyl-2',3-bipyridine (CAS No: 38840-05-0) is a versatile compound with diverse applications across multiple disciplines including coordination chemistry/materials science/biological systems/environmental science etc.. Its unique structural features enable it to serve as an effective ligand/material for advanced technologies while ongoing research continues to uncover new opportunities for its utilization.
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